

Physical and chemical properties of Olean-12-ene-3,11-diol

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Compound of Interest

Compound Name: *Olean-12-ene-3,11-diol*

Cat. No.: *B15596524*

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An In-depth Technical Guide to Olean-12-ene-3,11-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olean-12-ene-3,11-diol, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an in-depth analysis of its known biological activities. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating a deeper understanding of this promising natural compound. Particular emphasis is placed on its modulatory effects on key signaling pathways, including the PI3K/Akt and p38 MAPK pathways, which are implicated in a range of cellular processes and disease states.

Physical and Chemical Properties

Olean-12-ene-3,11-diol, with the chemical name (3 β ,11 α)-**Olean-12-ene-3,11-diol**, is a derivative of the oleanane scaffold. Its fundamental properties are summarized in the table below, providing a quantitative overview for easy reference.

Property	Value	Reference
CAS Number	5282-14-4	[1]
Molecular Formula	C ₃₀ H ₅₀ O ₂	[2]
Molecular Weight	442.72 g/mol	[2]
Boiling Point	523.0 ± 50.0 °C at 760 mmHg	[3]
Flash Point	211.3 ± 24.7 °C	[3]
Density	1.1 ± 0.1 g/cm ³	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[4]
Melting Point	Not available.	[3]

Spectral Data for Structural Elucidation

The structural confirmation of **Olean-12-ene-3,11-diol** relies on a combination of spectroscopic techniques. While a complete set of published spectra for this specific compound is not readily available, data from closely related oleanane-type triterpenoids provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹³C NMR:** The carbon skeleton of **Olean-12-ene-3,11-diol** can be characterized by its ¹³C NMR spectrum. Key resonances are expected for the C-3 and C-11 carbons bearing hydroxyl groups, as well as for the olefinic carbons at C-12 and C-13. A reference to the ¹³C NMR chemical shifts for 3-beta,11-alpha-dihydroxy-olean-12-ene is available, which can serve as a guide for spectral interpretation.[5][6]
- ¹H NMR:** The ¹H NMR spectrum would be expected to show characteristic signals for the protons attached to the hydroxyl-bearing carbons (H-3 and H-11) and the olefinic proton (H-12). The multiplicity and coupling constants of these signals are crucial for determining the stereochemistry of the hydroxyl groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of **Olean-12-ene-3,11-diol**. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, particularly regarding the location of the hydroxyl groups and the pentacyclic core.

Infrared (IR) Spectroscopy

The IR spectrum of **Olean-12-ene-3,11-diol** is expected to exhibit characteristic absorption bands for the hydroxyl (-OH) functional groups, typically in the region of 3200-3600 cm^{-1} , and for C-H stretching and bending vibrations of the hydrocarbon backbone.

Experimental Protocols

Isolation and Purification

Olean-12-ene-3,11-diol has been isolated from natural sources such as *Onychium japonicum* and *Celastrus angulatus*.^{[2][7]} While a specific, detailed protocol for this compound is not available in the reviewed literature, a general methodology for the isolation of triterpenoids from plant material can be adapted.

General Experimental Workflow for Triterpenoid Isolation:



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A general workflow for the isolation and purification of triterpenoids.

Methodology:

- Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol.^[7]

- **Chromatographic Separation:** The resulting crude extract is then subjected to column chromatography over silica gel.[7] Elution is typically performed with a gradient of solvents, for example, a hexane-ethyl acetate mixture of increasing polarity.
- **Fraction Analysis:** The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.
- **Purification and Crystallization:** Fractions containing **Olean-12-ene-3,11-diol** are combined and may require further purification using techniques like preparative TLC or recrystallization to yield the pure compound.

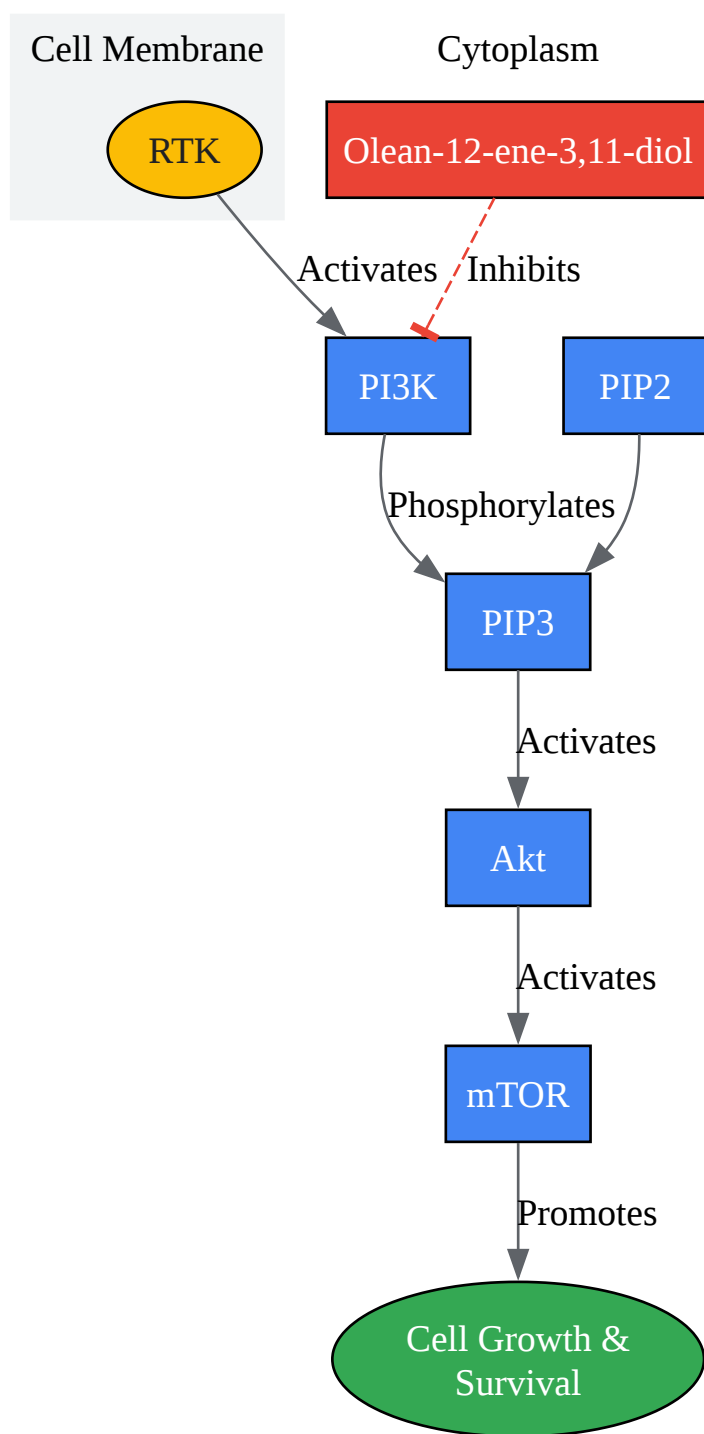
Biological Activities and Signaling Pathways

Olean-12-ene-3,11-diol has been reported to exhibit a range of biological activities, primarily through the modulation of key cellular signaling pathways.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer. Oleanane triterpenoids have been shown to modulate this pathway. The proposed mechanism involves the inhibition of PI3K and subsequent downstream signaling.

PI3K/Akt Signaling Pathway Modulation:



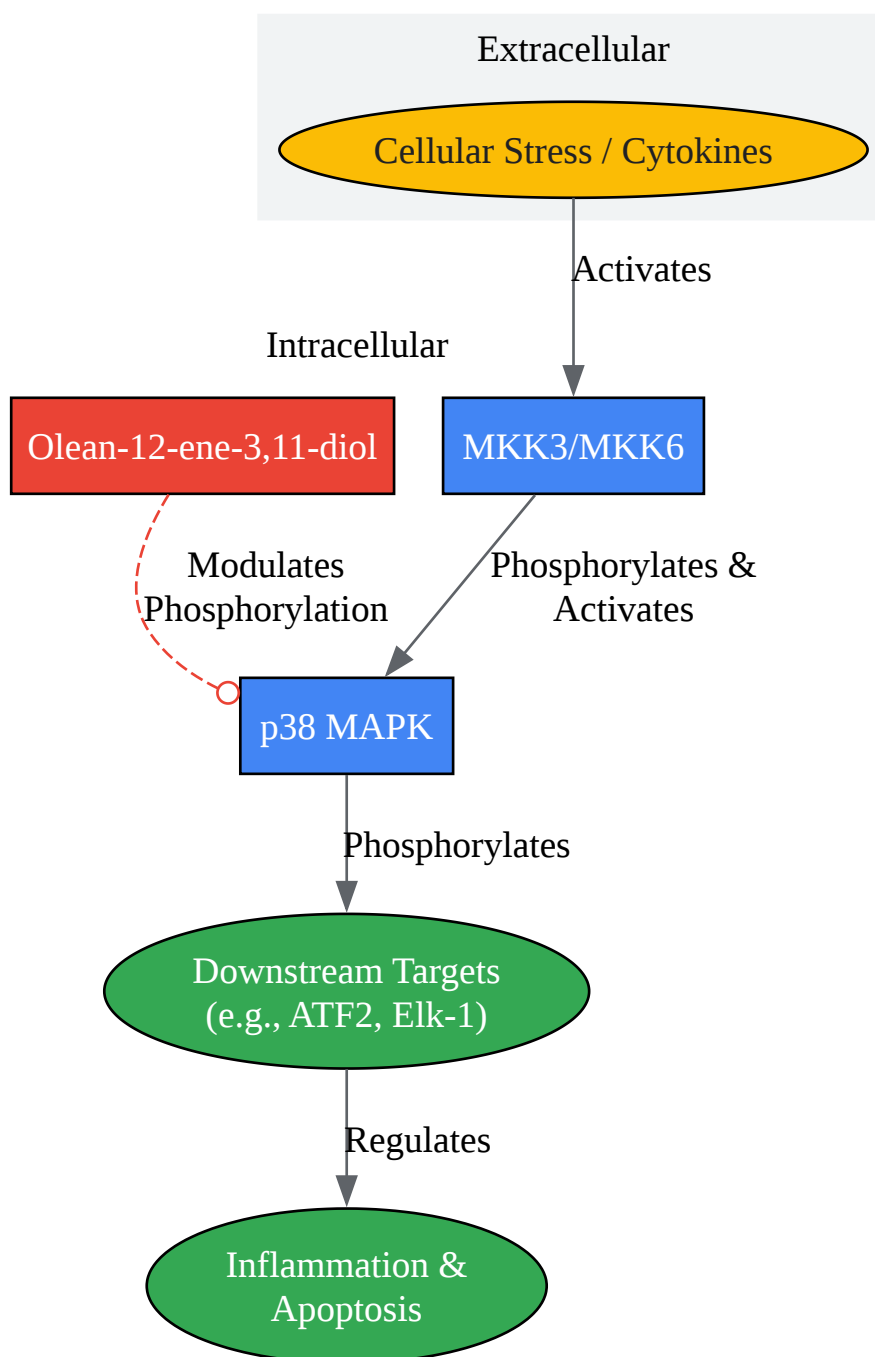
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Proposed inhibition of the PI3K/Akt pathway by **Olean-12-ene-3,11-diol**.

Regulation of the p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated in response to cellular stress and inflammatory cytokines. It plays a crucial role in regulating inflammation, cell cycle, and apoptosis. The upstream kinases MKK3 and MKK6 are key activators of p38 MAPK.

p38 MAPK Signaling Pathway Regulation:



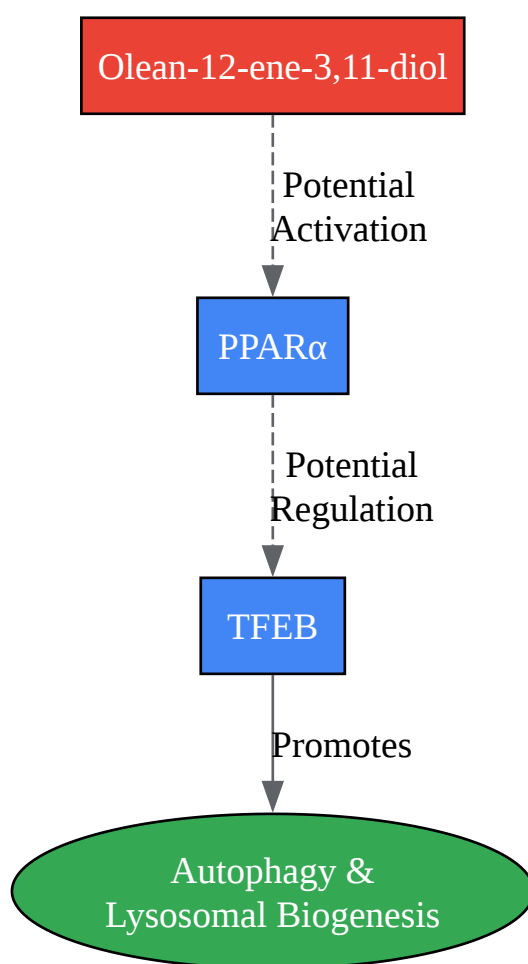
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Modulation of the p38 MAPK pathway by **Olean-12-ene-3,11-diol**.

Involvement in PPAR α /TFEB-Mediated Autophagy

Peroxisome proliferator-activated receptor alpha (PPAR α) and Transcription Factor EB (TFEB) are key regulators of lipid metabolism and autophagy. While the direct interaction of **Olean-12-ene-3,11-diol** with this pathway requires further investigation, its structural similarity to other bioactive lipids suggests a potential role in modulating these processes.

PPAR α /TFEB-Mediated Autophagy Logical Relationship:



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Hypothesized involvement in the PPAR α /TFEB autophagy pathway.

Conclusion and Future Directions

Olean-12-ene-3,11-diol presents as a compelling natural product with the potential for therapeutic applications. Its ability to modulate critical signaling pathways such as PI3K/Akt and p38 MAPK highlights its promise in the fields of oncology and inflammatory diseases. However, further research is imperative to fully elucidate its pharmacological profile. Key areas for future investigation include:

- **Definitive Structural Characterization:** Obtaining and publishing a complete set of spectral data, including a confirmed melting point, is crucial for its unambiguous identification and quality control.
- **Elucidation of Molecular Mechanisms:** Detailed studies are required to pinpoint the precise molecular targets of **Olean-12-ene-3,11-diol** within the identified signaling pathways.
- **In Vivo Efficacy and Safety:** Comprehensive preclinical studies are necessary to evaluate its therapeutic efficacy and safety profile in relevant disease models.
- **Synthetic Methodologies:** The development of efficient synthetic routes would ensure a consistent and scalable supply for further research and potential clinical development.

This technical guide provides a solid foundation for researchers to build upon, with the aim of unlocking the full therapeutic potential of **Olean-12-ene-3,11-diol**.

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